molecular formula C22H21N5O3 B1677981 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline CAS No. 927691-21-2

6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline

Cat. No. B1677981
CAS RN: 927691-21-2
M. Wt: 403.4 g/mol
InChI Key: UBIIFKJMNRPNMT-UHFFFAOYSA-N
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Description

PQ-10 is a potent and selective inhibitor of phosphodiesterase type 10 (PDE10;  Ki = 4 nM). It has >38-fold selectivity for PDE10 over a panel of 60 CNS-associated receptors, enzymes, and ion channels in vitro. Subcutaneous injection of PQ-10 (32 mg/kg) leads to increases in striatal cGMP and phosphorylation of cAMP response element binding protein (CREB) in murine striatum, known markers of in vivo PDE10 inhibition. PQ-10 at a dose of 0.3 mg/kg, p.o., reduces scopolamine- and MK-801-induced memory deficits in rats. PQ-10 also inhibits tumor cell growth with IC50 values of 0.29 and 0.22 mM for HCT116 and SW480 colon cancer cells, respectively.
PQ-10 is an inhibitor of PDE-10.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

The compound has been evaluated for its antiproliferative activities against various human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . Among the derivatives studied, certain compounds showed potent activity, particularly against MGC-803 cells, suggesting potential as an antineoplastic agent.

Inhibitor of Phosphodiesterase Type 10 (PDE10)

This quinazoline derivative is identified as a potent and selective inhibitor of phosphodiesterase type 10 (PDE10), with a Ki value of 4 nM. PDE10 inhibition is a promising target for various neurological and psychiatric disorders, indicating the compound’s potential application in these areas.

Apoptosis Induction and Cell Cycle Arrest

In the realm of cancer research, the compound has shown the ability to induce apoptosis in cancer cells and cause cell cycle arrest at the G1-phase . This mechanism is crucial for the development of new cancer therapies that can selectively induce cell death in cancerous cells.

Structure-Activity Relationship (SAR) Analysis

SAR analysis of quinazoline derivatives, including this compound, has provided insights into the molecular features that contribute to their antitumor activity . This information is valuable for the design of more effective cancer therapeutics.

Antitumor Activity with Diaryl Urea Moiety

A series of derivatives containing the diaryl urea moiety connected to the 6,7-dimethoxyquinazoline scaffold have shown excellent potency against cancer cell lines . This suggests the compound’s versatility in being modified for enhanced antitumor activity.

Kinase Inhibition

The 6,7-dimethoxyquinazoline ring system is a privileged scaffold in medicinal chemistry, particularly in the development of new anticancer agents that act as kinase inhibitors . The compound’s structure allows for the potential to inhibit various kinases, which are key targets in cancer treatment.

properties

IUPAC Name

6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIIFKJMNRPNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470891
Record name 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline

CAS RN

927691-21-2
Record name 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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